B1193360 NMS-1116354

NMS-1116354

Cat. No.: B1193360
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cell Division Cycle 7 (CDC7) Kinase and DNA Replication Initiation as Oncogenic Targets

Cell Division Cycle 7 (CDC7) is a serine-threonine kinase that is essential for the initiation of DNA replication in eukaryotic cells. nih.govnih.govtandfonline.com Its primary role is to phosphorylate components of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase. nih.govaacrjournals.orgpatsnap.com This phosphorylation event is a critical step that allows the DNA helicase to activate and begin unwinding the DNA at replication origins, a process required for genome duplication. aacrjournals.orgpatsnap.com

The process of DNA replication is tightly regulated to ensure genomic stability. aacrjournals.org It involves the assembly of a pre-replicative complex (pre-RC) at origins of replication during the G1 phase of the cell cycle. The activation of this complex during the S phase is dependent on the activity of both CDC7 and cyclin-dependent kinases (CDKs). aacrjournals.org

In the context of cancer, many proteins involved in DNA replication initiation, including CDC7 and its regulatory subunit Dbf4, are found to be overexpressed in a wide range of human cancer cell lines and primary tumors compared to normal tissues. aacrjournals.orgresearchgate.net This overexpression has been linked to tumor aggressiveness and poor clinical outcomes in various malignancies, such as ovarian, breast, colon, and uterine cancers. researchgate.netresearchgate.net The reliance of cancer cells on efficient DNA replication to sustain their rapid and uncontrolled proliferation makes the machinery of DNA replication initiation, and specifically CDC7, a compelling target for anticancer therapies. patsnap.com Furthermore, CDC7 is also implicated in the DNA damage response, a key survival mechanism for tumor cells. nih.govvaluebasedcancer.com

Rationale for Pharmacological Inhibition of CDC7 in Cancer Research

The pharmacological inhibition of CDC7 presents a strategic approach in cancer research for several key reasons. A primary advantage is the differential effect of CDC7 inhibition on cancer cells versus normal cells. In cancer cells, which often have defective cell cycle checkpoints, inhibiting CDC7 leads to a defective S phase and subsequent p53-independent apoptosis (programmed cell death). nih.govaacrjournals.orgacs.org Conversely, in normal cells, CDC7 inhibition typically results in a cell cycle arrest at the G1-S boundary, allowing the cells to survive. aacrjournals.orgtandfonline.comresearchgate.net This suggests a potential therapeutic window for CDC7 inhibitors, where they could selectively kill cancer cells while sparing normal tissues. aacrjournals.org

Targeting the initiation of DNA replication with a CDC7 inhibitor is a distinct mechanism compared to many conventional chemotherapies that target the elongation phase of DNA synthesis. aacrjournals.orgvaluebasedcancer.com Drugs that interfere with DNA elongation often induce DNA strand breaks, which can trigger DNA damage checkpoint responses and allow tumor cells to repair the damage and survive. researchgate.net By blocking replication at the initiation step, CDC7 inhibitors can circumvent the activation of some of these key checkpoint pathways, such as the Chk1-dependent pathway. aacrjournals.orgresearchgate.net

Furthermore, the overexpression of CDC7 in many types of tumors makes it an attractive therapeutic target. aacrjournals.orgnih.gov Preclinical data have shown that inhibiting CDC7 can effectively control tumor growth in various animal models, supporting the rationale for developing small-molecule inhibitors of this kinase. nih.govaacrjournals.org

Overview of NMS-1116354's Role as a Research Compound in Preclinical Oncology Investigations

This compound is a potent and orally available inhibitor of CDC7 kinase that has been instrumental in preclinical cancer research. medkoo.comaacrjournals.org Developed by Nerviano Medical Sciences, it emerged from lead optimization of a class of compounds known as 2-heteroaryl-pyrrolopyridinones. aacrjournals.orgacs.org

In preclinical studies, this compound has demonstrated significant single-agent antitumor activity, including tumor regression, in various xenograft models of solid tumors such as breast, colon, and ovarian cancer. aacrjournals.orgaacrjournals.org Its mechanism of action involves binding to the ATP-binding site of CDC7, thereby inhibiting its kinase activity. smolecule.com This leads to the inhibition of the phosphorylation of MCM2, a specific biomarker of CDC7 activity, which in turn blocks the initiation of DNA replication and induces apoptosis in cancer cells. smolecule.comresearchgate.netaacrjournals.org

A notable characteristic of this compound is that its activity appears to be independent of the p53 tumor suppressor protein status of the cancer cells. aacrjournals.orgaacrjournals.org This is significant because many cancers harbor mutations in the p53 gene, rendering them resistant to certain therapies. Research has also shown that this compound can be effective in cell lines that are resistant to conventional chemotherapeutic agents. valuebasedcancer.com

Beyond its direct effects on DNA replication, studies have indicated that this compound may have a dual mechanism of action, as it has also been shown to down-regulate the pro-survival protein Mcl-1. researchgate.netvaluebasedcancer.comaacrjournals.org This suggests an additional pathway through which the compound can induce apoptosis in cancer cells. The promising preclinical profile of this compound led to its advancement into early-phase clinical trials for patients with solid tumors and hematological malignancies. medkoo.comaacrjournals.orgresearchgate.net

Research Findings on this compound

Below are interactive data tables summarizing key preclinical findings for this compound.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NMS1116354;  NMS-1116354;  NMS 1116354.

Origin of Product

United States

Discovery and Chemical Biology of Nms 1116354

High-Throughput Screening and Lead Optimization Methodologies

The discovery of kinase inhibitors like NMS-1116354 often begins with high-throughput screening (HTS). HTS is an automated process used in the early phases of drug discovery to rapidly test large libraries of chemical compounds against a specific biological target, such as an enzyme or receptor. upmbiomedicals.combmglabtech.com This process helps identify initial "hit" compounds that show activity against the target. upmbiomedicals.combmglabtech.com

Following HTS, the hit-to-lead and lead optimization phases are undertaken. upmbiomedicals.com This involves refining the chemical structures of the initial hits to improve their potency, selectivity, and other desirable properties. upmbiomedicals.com Robust biological testing, medicinal chemistry, and rigorous assessments are integral to this process. upmbiomedicals.com The goal is to narrow down a large number of initial hits to a few promising lead compounds for further development. upmbiomedicals.com While specific details regarding the exact HTS campaign that led to the identification of the initial hits for this compound are not extensively detailed in the provided results, the general methodology involves screening compound libraries against the CDC7 kinase target. carnabio.comupmbiomedicals.com

Structure-Activity Relationship (SAR) Investigations of this compound and Related Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.govgardp.org This iterative process of chemical synthesis and biological testing helps optimize compounds for desired properties like potency and selectivity. gardp.org

NMS-11166354 is described as a potent ATP-competitive dual inhibitor of CDC7 and CDK9. selleckchem.com Its mechanism primarily involves competitive inhibition of the ATP-binding site of CDC7 kinase, preventing the phosphorylation of downstream targets like MCM2. smolecule.com

Identification of Key Structural Determinants for CDC7 Inhibitory Activity

While detailed SAR data specifically for this compound is not provided in the search results, studies on related CDC7 inhibitors, such as thieno[3,2-d]pyrimidin-4(1H)-ones, offer insights into key structural features important for CDC7 inhibition. nih.govnih.govresearchgate.net These studies have identified scaffolds and specific moieties crucial for binding to the CDC7 kinase, particularly interactions with the hinge region of the kinase. nih.gov Medicinal chemistry efforts involving systematic modifications of lead compounds have been instrumental in identifying potent and selective CDC7 inhibitors. nih.govnih.govresearchgate.net

Impact of Chemical Modifications on Biological Activity and Selectivity

Chemical modifications to lead structures can significantly impact biological activity and selectivity. For instance, incorporating specific groups, such as a substituted aminomethyl group at certain positions on a core scaffold, has been shown to improve kinase selectivity for CDC7 over other kinases like CDK2 and ROCK1. researchgate.net These modifications can influence binding affinity, the rate of dissociation from the enzyme (time-dependent inhibition), and cellular pharmacodynamic effects. researchgate.net The optimization process involves balancing potency against the target with selectivity over other related proteins to minimize off-target effects. upmbiomedicals.com

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling play a significant role in modern drug discovery by providing theoretical insights into molecular structure and interactions. kallipos.gramazon.com These methods can complement experimental studies and guide the design of new compounds.

Structure-Based Drug Design Approaches (e.g., Molecular Docking, Dynamics)

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target to design or identify potential drug candidates. gardp.orgnih.gov Molecular docking is a key SBDD technique that predicts the preferred orientation (binding pose) of a small molecule ligand within the binding site of a protein target and estimates the binding affinity. gardp.orgnih.govmdpi.com Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand interaction over time, accounting for the flexibility of both the ligand and the protein, which can offer deeper insights into binding stability and conformational changes. mdpi.comdesertsci.comnih.gov

For CDC7 inhibitors, including potentially in the context of this compound or related compounds, SBDD approaches like molecular docking have been used to understand the binding interactions and guide structural modifications. nih.govresearchgate.net Docking studies with CDC7 crystal structures or homology models can help explain the selectivity of inhibitors by analyzing their interactions with the binding site compared to other kinases. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach used to establish quantitative relationships between the structural properties of molecules (descriptors) and their biological or chemical activities. researchgate.netnih.gov This approach aims to predict the activity of novel compounds based on their molecular structure. nih.gov While specific detailed QSAR modeling data tables for this compound are not extensively detailed in the provided search results, the context of its development within a chemical class (2-heteroaryl-pyrrolopyridones) and the process of lead optimization imply that QSAR principles were likely applied during its discovery and refinement. aacrjournals.orgaacrjournals.orgresearchgate.net

The development of Cdc7 kinase inhibitors, including the chemical class to which this compound belongs, involved synthesis and structure-activity relationship studies to identify compounds with improved potency and selectivity. aacrjournals.org QSAR modeling plays a significant role in such studies by helping to understand how modifications to the chemical structure impact biological activity. researchgate.netnih.gov This can involve correlating various molecular descriptors (representing properties like size, shape, electronic distribution, and lipophilicity) with observed biological responses (such as enzyme inhibition potency or cellular antiproliferative activity). researchgate.netnih.gov

QSAR models are typically developed using a dataset of compounds with known structures and activities. researchgate.netnih.gov Molecular descriptors are calculated for each compound, and statistical methods are employed to build a model that can predict the activity of new compounds based on their descriptors. researchgate.netnih.gov The reliability of QSAR models is assessed through various validation techniques. researchgate.net

Although specific QSAR data tables for this compound were not found, the general application of QSAR in drug discovery, particularly in optimizing lead compounds from high-throughput screening hits, suggests its relevance in the development pathway of this compound. aacrjournals.orgox.ac.uksct-asso.fr

Molecular Target Identification and Selectivity Profiling of Nms 1116354

Identification of Primary Molecular Targets: CDC7 Kinase

NMS-1116354 is an orally bioavailable small molecule inhibitor primarily targeting the cell division cycle 7 (CDC7) kinase. aacrjournals.orgaacrjournals.orgsmolecule.comcancer.gov CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication. aacrjournals.orgcancer.gov It functions by phosphorylating various subunits of the minichromosome maintenance (MCM) complex, a key component of the DNA helicase machinery. smolecule.comfrontiersin.org Specifically, CDC7-mediated phosphorylation of MCM2 at Serine 40 and Serine 53 is essential for the activation of the helicase, allowing for the unwinding of DNA and the start of replication. aacrjournals.orgcancer.govmedkoo.com

The overexpression of CDC7 has been observed in various cancer cell lines and primary tumors, correlating with more aggressive phenotypes and poor clinical outcomes in several types of cancer. aacrjournals.org This makes CDC7 a compelling target for anticancer therapies. Inhibition of CDC7 by this compound disrupts the initiation of DNA replication, leading to cell cycle arrest and apoptosis in tumor cells. aacrjournals.orgsmolecule.com

This compound functions as an ATP-competitive inhibitor of CDC7 kinase. aacrjournals.orgresearchgate.net This means that the compound binds to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the kinase's catalytic activity. nih.gov This mode of action directly inhibits the phosphorylation of downstream targets like the MCM complex. smolecule.com The potent, low nanomolar inhibitory activity of this compound against CDC7 underscores its efficacy as an ATP-competitive inhibitor. aacrjournals.orgresearchgate.net

The activity of CDC7 kinase is dependent on its association with a regulatory subunit, Dbf4 (also known as ASK), to form the active CDC7-Dbf4 complex. frontiersin.orgshu.edu This complex is responsible for phosphorylating the MCM helicase. frontiersin.org While this compound is an ATP-competitive inhibitor and may not directly prevent the association of CDC7 with Dbf4, its binding to the ATP pocket of CDC7 within the complex is critical for its inhibitory effect. frontiersin.org By blocking the kinase activity of the assembled complex, this compound effectively prevents the phosphorylation of MCM2, thereby inhibiting the initiation of DNA replication. frontiersin.org

Characterization of ATP-Competitive Inhibition Mechanism

Kinase Selectivity Profiling of this compound

To understand the specificity of a kinase inhibitor, it is crucial to profile its activity against a wide range of kinases, a process known as kinome profiling.

Kinase TargetReported Activity
CDC7 Primary Target, Potent Inhibition (low nM) aacrjournals.orgresearchgate.net
CDK9 Significant Cross-Reactivity aacrjournals.orgresearchgate.netresearchgate.net

When tested against broader panels representing the human kinome, this compound was found to be highly selective. aacrjournals.orgresearchgate.net Apart from its potent activity against CDC7 and its cross-reactivity with CDK9, it showed minimal interaction with a large number of other kinases. aacrjournals.org This high degree of selectivity is a desirable feature for a therapeutic agent as it can minimize off-target effects.

Assessment of Cross-Reactivity with Cyclin-Dependent Kinase 9 (CDK9)

Cellular Target Engagement Studies

Cellular target engagement studies are essential to confirm that a compound interacts with its intended target within a biological system. For this compound, these studies have demonstrated effective engagement with CDC7 in cellular contexts. A key biomarker for CDC7 activity is the phosphorylation of its substrate, MCM2, at Serine 40 (pSer40-Mcm2). aacrjournals.org In cellular assays, treatment with this compound led to a dose-dependent inhibition of pSer40-Mcm2. aacrjournals.org This inhibition occurred at concentrations consistent with those required to inhibit cell proliferation and induce apoptosis, confirming that the compound effectively engages and inhibits its target in cells. aacrjournals.orgresearchgate.net The effects observed with this compound treatment closely mirrored those seen after the genetic knockdown of CDC7 using siRNA, further validating its on-target activity. aacrjournals.org

Cellular BiomarkerEffect of this compound Treatment
pSer40-Mcm2 Inhibition aacrjournals.orgresearchgate.net
Mcl-1 Protein Down-regulation aacrjournals.org

Phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2) as a Pharmacodynamic Biomarker

The phosphorylation of the Minichromosome Maintenance Complex Component 2 (MCM2) has been identified as a specific and crucial pharmacodynamic biomarker for the activity of this compound. aacrjournals.org MCM2 is a key component of the pre-replication complex (pre-RC) and is essential for the initiation of DNA replication in eukaryotic cells. nih.gov The phosphorylation of MCM2 is a critical regulatory step in this process.

Specifically, the phosphorylation of MCM2 at serine residues Ser40 and Ser53 is uniquely dependent on the activity of the Cdc7 kinase. aacrjournals.orgresearchgate.net This phosphorylation event is essential for the initiation of DNA replication and subsequent cell growth. aacrjournals.orgresearchgate.net this compound functions as an inhibitor of Cdc7 kinase. aacrjournals.orgaacrjournals.org By inhibiting Cdc7, this compound prevents the phosphorylation of MCM2, thereby disrupting the initiation of DNA replication. smolecule.com This inhibition of pSer40-Mcm2 occurs at drug concentrations that are consistent with those required to inhibit cell proliferation and induce apoptosis. aacrjournals.org Therefore, the level of phosphorylated MCM2 serves as a direct and measurable indicator of this compound's target engagement and biological activity within the cell. The use of MCM2 phosphorylation as a biomarker is supported by the observation that increased levels of Cdc7 and its activity are found in many cancer cell lines and tumors, often correlating with a negative prognosis. aacrjournals.orgresearchgate.net

Table 1: Key Proteins and their Roles in MCM2 Phosphorylation

Protein Role Reference
This compound Inhibitor of Cdc7 kinase, preventing MCM2 phosphorylation. aacrjournals.orgaacrjournals.org
MCM2 Component of the pre-replication complex, essential for DNA replication initiation. nih.gov
Cdc7 kinase Phosphorylates MCM2 at Ser40 and Ser53, a critical step for initiating DNA replication. aacrjournals.orgresearchgate.net
pSer40-Mcm2 The phosphorylated form of MCM2, serving as a specific biomarker for Cdc7 kinase activity. aacrjournals.org

Modulation of Mcm2 Phosphorylation in Preclinical Models

The modulation of Mcm2 phosphorylation by this compound has been demonstrated in various preclinical models, confirming its mechanism of action in a more complex biological context. Ex-vivo analysis of mouse xenografts treated with this compound has shown a dose-dependent inhibition of Mcm2 phosphorylation in both skin and tumor tissues. aacrjournals.orgresearchgate.net This effect was observed after both single and repeated administrations of the compound, indicating sustained target engagement. aacrjournals.org

In these preclinical models, which included solid and hematological cancers such as acute myeloid leukemia (AML) and multiple myeloma, the inhibition of Mcm2 phosphorylation correlated with the antitumor activity of this compound. aacrjournals.org The compound was shown to inhibit DNA replication and induce p53-independent apoptosis in cancer cells during the S phase. aacrjournals.org The mechanism of action, confirmed by observing the effects on DNA replication and Mcm2 phosphorylation, demonstrated significant antitumor activity, including tumor regression in different solid tumor models following oral administration. aacrjournals.org These findings in preclinical models validate the use of Mcm2 phosphorylation as a robust biomarker for assessing the in vivo activity of this compound and support its potential translation to clinical settings. aacrjournals.org

Table 2: Summary of this compound Effects on Mcm2 Phosphorylation in Preclinical Models

Model System Key Findings Reference
Mouse Xenografts Dose-dependent inhibition of Mcm2 phosphorylation in skin and tumors. aacrjournals.orgresearchgate.net
Solid and Hematological Cancer Models (AML, Multiple Myeloma) Inhibition of Mcm2 phosphorylation correlated with antitumor activity. aacrjournals.org
Colon Cancer Xenograft Model Antitumor activity and modulation of Mcm2 phosphorylation observed after oral administration. aacrjournals.org

Elucidation of Nms 1116354 S Mechanism of Action at Cellular and Molecular Levels

Impact on DNA Replication and Cell Cycle Progression

The primary mechanism of NMS-1116354 involves the direct inhibition of Cdc7 kinase, which is fundamental for the G1-S phase transition and progression through the S-phase of the cell cycle. frontiersin.org

This compound directly binds to and inhibits the kinase activity of Cdc7. cancer.govsmolecule.com Cdc7's essential function is to activate the minichromosome maintenance (MCM) complex (Mcm2-7), which is the replicative helicase in eukaryotic cells. shu.edu It achieves this by phosphorylating specific subunits of the MCM complex, notably Mcm2 at serine residues Ser40 and Ser53. aacrjournals.orgresearchgate.netcancer.gov This phosphorylation event is a prerequisite for the unwinding of double-stranded DNA at replication origins, allowing for the assembly of the replication fork and the initiation of DNA synthesis. aacrjournals.orgresearchgate.net

By inhibiting Cdc7, this compound prevents the phosphorylation of Mcm2. aacrjournals.orgresearchgate.net This blockade of a critical initiation step results in the failure to activate the MCM helicase, thereby directly inhibiting the initiation of DNA replication. aacrjournals.orgsmolecule.commedkoo.com Consequently, cells treated with this compound are unable to start DNA synthesis. aacrjournals.org Unlike some other DNA synthesis inhibitors, such as hydroxyurea, this compound does not block the progression of already active replication forks, but specifically targets the initiation phase. biocompare.com Furthermore, treatment with this compound does not induce the DNA damage checkpoint response typically mediated by Chk1 and Chk2 phosphorylation. aacrjournals.orgresearchgate.net

Table 1: Key Molecular Events in the Inhibition of DNA Replication by this compound
TargetSubstrateKey Phosphorylation SiteEffect of this compoundCellular Consequence
Cdc7 KinaseMcm2Ser40 / Ser53Inhibition of phosphorylation aacrjournals.orgresearchgate.netFailure to activate MCM helicase, blocking the initiation of DNA replication cancer.govsmolecule.com

The inhibition of DNA replication initiation by this compound leads to significant perturbations in cell cycle progression. aacrjournals.org In cancer cells, the lack of Cdc7 function results in an inability to properly replicate DNA, causing the cells to undergo a defective S-phase. aacrjournals.org This aberrant progression through the S-phase ultimately triggers apoptotic cell death. aacrjournals.orgsmolecule.com This contrasts with the response of normal, non-cancerous cells, which may respond to Cdc7 depletion with a reversible cell-cycle arrest at the G1-S boundary, potentially through a physiological checkpoint mechanism involving p53. researchgate.netaacrjournals.org The selective cytotoxic effect on cancer cells is partly attributed to their frequent defects in G1-S checkpoint proteins, which makes them more vulnerable to inhibitors of DNA replication initiation. aacrjournals.org

Inhibition of DNA Replication Initiation

Mechanisms of Apoptosis Induction and Cell Death Pathways

This compound induces rapid and widespread apoptosis in a broad range of cancer cell lines. aacrjournals.orgresearchgate.net This cell death is triggered through multiple pathways, leveraging both its primary effect on DNA replication and its secondary kinase inhibitory activities.

A significant feature of this compound's activity is its ability to induce apoptosis regardless of the tumor suppressor p53 protein's status. aacrjournals.orgresearchgate.net Research has shown that the depletion of Cdc7 via RNA interference leads to p53-independent apoptosis in tumor cells. aacrjournals.orgresearchgate.net The effects observed with this compound treatment closely mirror those seen with the genetic ablation of Cdc7. researchgate.net This is a crucial characteristic, as many human cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway to induce cell death. aacrjournals.org The compound's efficacy is maintained in cell lines resistant to other chemotherapeutic agents like 5-FU, cisplatin, gemcitabine (B846), and doxorubicin. aacrjournals.org

In addition to its primary action on Cdc7, this compound exhibits cross-reactivity against CDK9. aacrjournals.orgresearchgate.net The inhibition of CDK9, a kinase involved in regulating transcription, leads to the downregulation of key anti-apoptotic proteins. aacrjournals.orgresearchgate.net Specifically, this compound treatment results in reduced expression of Myeloid Cell Leukemia 1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP). aacrjournals.orgresearchgate.netaacrjournals.org Mcl-1 is a pro-survival protein of the Bcl-2 family, and its downregulation is a significant contributor to the pro-apoptotic activity of this compound, particularly in cancers that depend on Mcl-1 for survival. aacrjournals.orgresearchgate.net The reduction in Mcl-1 protein levels has been observed both in vitro and in vivo. aacrjournals.org This dual mechanism—inhibiting DNA replication via Cdc7 and simultaneously suppressing survival signals via CDK9 inhibition—enhances the apoptotic response in cancer cells. aacrjournals.org

Table 2: Impact of this compound on Apoptotic Pathways
MechanismKey Protein/Pathway AffectedOutcomeReference
p53-Independent ApoptosisCdc7 InhibitionInduces cell death irrespective of cellular p53 status. aacrjournals.orgresearchgate.netaacrjournals.org
Downregulation of Anti-Apoptotic Proteins (via CDK9 inhibition)Mcl-1Decreased expression, promoting apoptosis. aacrjournals.orgresearchgate.netaacrjournals.org
XIAPDecreased expression, promoting apoptosis. aacrjournals.org

Role in p53-Independent Apoptosis

Modulation of Gene Expression and Proteomic Profiles

The dual kinase inhibition by this compound results in distinct changes in the gene expression and proteomic landscape of treated cells. The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), directly impacts transcriptional regulation, leading to the downregulation of short-lived mRNA transcripts, such as that for Mcl-1. aacrjournals.orgresearchgate.net

Furthermore, research has identified a specific gene signature associated with the compound's activity. aacrjournals.org This signature, along with the monitoring of Mcm2 phosphorylation and Mcl-1 protein levels, serves as a valuable set of biomarkers to confirm the mechanism of action and target engagement in both preclinical and clinical settings. aacrjournals.org While detailed proteomic and transcriptomic studies specifically for this compound are not extensively published, the known downstream effects of Cdc7 and CDK9 inhibition imply widespread changes. These include altered expression of proteins involved in cell cycle control, DNA damage response, and apoptosis. aacrjournals.orgaacrjournals.org The modulation of these profiles reflects the compound's multifaceted impact on fundamental cellular machinery.

Regulation of CDC7-Regulated Genes and Transcriptional Signatures

The primary function of CDC7 kinase is to initiate DNA replication by phosphorylating subunits of the minichromosome maintenance (MCM) complex, particularly MCM2. aacrjournals.orgaacrjournals.org Inhibition of CDC7 by this compound directly prevents the phosphorylation of MCM2 at Serine 40 and Serine 53, which is an essential step for the firing of replication origins and entry into S-phase. aacrjournals.org

Beyond this direct impact on replication machinery, CDC7 inhibition by this compound modulates the expression of a specific set of regulated genes, creating a distinct transcriptional signature. aacrjournals.org This signature has been identified as a potential biomarker for assessing the compound's activity in both tumor and surrogate tissues during clinical investigation. aacrjournals.org A key component of this transcriptional modulation is the downregulation of genes encoding anti-apoptotic proteins. Research has shown that treatment with this compound can reduce the expression of myeloid cell leukemia-1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP). aacrjournals.org More recent findings indicate that CDC7 inhibition can also lead to increased proteasomal activity, resulting in the degradation of MYC, a critical transcription factor often implicated in cancer cell proliferation and survival. ascopubs.org

Regulated ProteinEffect of this compound (via CDC7 Inhibition)Cellular Function
MCM2 Inhibition of PhosphorylationComponent of the DNA helicase complex, essential for DNA replication initiation. aacrjournals.orgaacrjournals.org
Mcl-1 Downregulation of ExpressionAnti-apoptotic protein, promotes cell survival. aacrjournals.orgaacrjournals.org
XIAP Downregulation of ExpressionInhibitor of apoptosis proteins. aacrjournals.org
MYC Induction of Proteasomal DegradationTranscription factor controlling cell proliferation and growth. ascopubs.org

Effects on RNA Polymerase II Phosphorylation via CDK9 Inhibition

This compound is also a potent inhibitor of CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event is critical for releasing RNAP II from promoter-proximal pausing, allowing it to transition into a productive elongation phase.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II. This action stalls transcription, particularly affecting genes with short-lived mRNA transcripts that require constant replenishment. aacrjournals.org Among the most significant targets is the MCL1 gene. The CDK9-mediated downregulation of Mcl-1 protein levels is a key contributor to the pro-apoptotic activity of this compound, complementing the effects derived from CDC7 inhibition. aacrjournals.org

Effects on Additional Signaling Pathways and Cellular Processes

The inhibitory activity of this compound, particularly its targeting of CDK9, extends to other critical signaling pathways that are pivotal for cell growth and immune function.

Modulation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

This compound (also identified as PHA-767491 in some studies) has been shown to affect signal transduction downstream of the T cell receptor (TCR). researchgate.netresearchgate.net A key effect observed is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase (ERK). researchgate.netresearchgate.net ERK is a central component of the MAP kinase pathway, and its phosphorylation is a critical event for transmitting activation signals from the TCR, ultimately leading to T cell proliferation and differentiation. d-nb.info By impeding ERK phosphorylation, this compound can suppress this vital activation cascade in T cells. researchgate.netresearchgate.net

Impact on Nuclear Factor-kappa B (NF-κB) Pathway Components

In addition to its effect on the ERK pathway, this compound influences the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, treatment with the compound leads to the degradation of the p105 isoform of NF-κB (also known as NFKB1). researchgate.netresearchgate.net The NF-κB family of transcription factors are crucial regulators of inflammatory and immune responses. abcam.comdovepress.com The p105 protein is a precursor to the p50 subunit but also has distinct regulatory roles, and its modulation is important for maintaining T cell homeostasis. researchgate.netresearchgate.net

Influence on T Cell Activation and Immune Responses in Preclinical Models

The combined effects of this compound on ERK and NF-κB pathways result in a potent suppression of T cell activation in preclinical models. researchgate.netnih.gov Studies using the compound (as PHA-767491) demonstrated that it could suppress multiple phenomena associated with T cell activation, including the upregulation of activation markers such as CD69 and CD25, antigen-driven proliferation, and effector functions. researchgate.netnih.gov These inhibitory effects on T cell signaling and function suggest that while the compound has therapeutic potential as an anti-cancer agent, it may also compromise anti-tumor immune responses. researchgate.net

Pathway/ProcessKey Molecular Effect of this compoundDownstream Consequence
ERK Signaling Inhibition of ERK PhosphorylationSuppression of T cell activation signals. researchgate.netresearchgate.net
NF-κB Pathway Degradation of p105 (NFKB1)Disruption of T cell homeostasis. researchgate.netresearchgate.net
T Cell Function Suppression of activation markers, proliferation, and effector functionsImpaired T cell-mediated immune response. researchgate.netnih.gov

Preclinical Pharmacological Investigations of Nms 1116354

In Vitro Anti-Proliferative Activity in Cancer Cell Lines

Efficacy Across Diverse Solid Tumor Cell Lines

NMS-1116354 has demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines derived from solid tumors. aacrjournals.org In a large panel of 171 human cancer cell lines, the compound inhibited cancer cell proliferation with IC50 values (the concentration required to inhibit the growth of 50% of cells) of less than 1 μM in 99 of these lines. aacrjournals.org The compound has shown particular efficacy in breast cancer cell lines, especially triple-negative breast cancer. aacrjournals.org Research indicates that this compound's activity is independent of the p53 tumor suppressor gene status, a common mutation in cancer. aacrjournals.org The compound induces rapid and widespread apoptosis in cancer cells. aacrjournals.org

The table below summarizes the in vitro anti-proliferative activity of this compound in various solid tumor cell lines.

Cell Line TypeEfficacyNotable Details
Breast Cancer HighParticularly effective against triple-negative breast cancer cell lines. aacrjournals.org
Colon Cancer HighDemonstrates potent anti-proliferative effects. nih.gov
Ovarian Cancer HighShows significant activity. aacrjournals.org

Activity in Hematological Cancer Cell Lines

The anti-proliferative effects of this compound extend to hematological malignancies. aacrjournals.org Studies have shown that lymphoma and multiple myeloma cell lines are especially sensitive to the compound. aacrjournals.org This broad activity highlights its potential as a therapeutic agent for various types of blood cancers. valuebasedcancer.com

The table below summarizes the in vitro anti-proliferative activity of this compound in hematological cancer cell lines.

Cell Line TypeEfficacy
Lymphoma High aacrjournals.org
Multiple Myeloma High aacrjournals.org
Acute Myeloid Leukemia (AML) Active medkoo.com

Activity in Chemotherapeutic-Resistant Cell Lines

A significant aspect of this compound's preclinical profile is its ability to maintain activity in cancer cell lines that have developed resistance to conventional chemotherapy drugs. aacrjournals.org The compound's effectiveness was preserved in cell lines resistant to agents such as 5-fluorouracil (B62378) (5-FU), cisplatin, gemcitabine (B846), and doxorubicin. aacrjournals.org This suggests a unique mechanism of action that circumvents common resistance pathways. valuebasedcancer.com The agent targets the initiation step of DNA replication, which differs from many conventional chemotherapies that target the elongation step and often trigger a DNA damage response. valuebasedcancer.com

In Vivo Antitumor Efficacy in Preclinical Models

Efficacy in Xenograft Models of Human Cancers (e.g., Breast, Colon, Ovarian)

In animal models, this compound has demonstrated potent single-agent antitumor activity. aacrjournals.org Administration of the compound to mice bearing human tumor xenografts resulted in significant tumor growth inhibition and, in some cases, tumor regression. aacrjournals.org These effects were observed in models of breast, colon, and ovarian cancers. aacrjournals.orgsmolecule.com The compound's efficacy in these in vivo models provides strong support for its potential clinical application in treating solid tumors. aacrjournals.org

The table below summarizes the in vivo antitumor efficacy of this compound in xenograft models.

Xenograft ModelEfficacyOutcome
Breast Cancer Potent tumor growth inhibition aacrjournals.orgTumor regression observed. aacrjournals.org
Colon Cancer Potent tumor growth inhibition aacrjournals.orgnih.govTumor regression observed. aacrjournals.org
Ovarian Cancer Potent tumor growth inhibition aacrjournals.orgTumor regression observed. aacrjournals.org

Activity in Transgenic Models (e.g., TRAMP Model of Prostate Carcinoma)

The antitumor activity of this compound has also been evaluated in transgenic mouse models, which can more closely mimic the development of human cancers. aacrjournals.org In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, which spontaneously develops prostate cancer, this compound induced potent tumor growth inhibition. aacrjournals.orgresearchgate.net This finding in a genetically engineered model further validates the compound's potential as a cancer therapeutic. aacrjournals.org

Efficacy in Carcinogen-Induced Models (e.g., Rat DMBA Mammary Tumor Model)

Carcinogen-induced models are a cornerstone of preclinical cancer research, designed to mimic the tumorigenesis process that occurs in humans. mdpi.comamegroups.orgnih.gov These models, which involve the administration of chemical carcinogens to laboratory animals, are valuable for studying the initiation, promotion, and progression of cancer and for evaluating the efficacy of potential therapeutic agents. mdpi.comamegroups.org

One of the most established and widely used carcinogen-induced models is the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats. nih.govresearchgate.netmdpi.comfortunejournals.com This model is particularly relevant for breast cancer research as DMBA administration to female rats reliably induces mammary tumors that share histological features with human breast cancer. nih.govresearchgate.net While this compound has been noted for its activity in preclinical breast cancer models, specific published studies detailing its efficacy within the rat DMBA mammary tumor model were not identified in the reviewed literature. medkoo.com

Comprehensive Analysis of Tumor Growth Inhibition and Regression in Preclinical Models

This compound has demonstrated notable anti-tumor activity as a single agent in preclinical investigations. medkoo.com Studies have shown that this small molecule inhibitor of Cdc7 can induce tumor regression in various cancer models. medkoo.com Specifically, this compound has been reported to possess in vivo anti-tumor activity in colon cancer models. nih.gov This activity is a direct consequence of its mechanism of action, which disrupts fundamental cellular processes required for cancer cell proliferation. cancer.gov The ability to cause not just the slowing of growth (tumor growth inhibition) but also the reduction in tumor size (regression) highlights its potential as an effective anti-cancer agent. medkoo.comresearchgate.net

While the compound is confirmed to induce regression, a detailed quantitative analysis providing specific percentages of tumor growth inhibition (TGI) or the precise extent of tumor regression across a wide range of preclinical models is not available in the reviewed sources. medkoo.comnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Biomarker Studies

Oral Bioavailability in Preclinical Species

A critical attribute for any new therapeutic agent is its ability to be effectively absorbed into the systemic circulation to reach its target site. nih.govnih.gov this compound has been consistently described as an orally bioavailable compound. medkoo.comcancer.gov This characteristic is a significant advantage in drug development, as oral administration is generally preferred for patient convenience and compliance. reprocell.com The designation of being orally bioavailable implies that after oral administration in preclinical species, a sufficient fraction of the drug enters the bloodstream to exert its therapeutic effects. psu.edu However, specific quantitative data on the oral bioavailability percentages of this compound in various preclinical species (such as rats, mice, or dogs) were not detailed in the provided search results. srce.hr

Assessment of Pharmacodynamic Markers of Target Modulation in Preclinical Models (e.g., Mcm2 Phosphorylation, Mcl-1 Levels)

Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its intended target and eliciting the expected biological response. This compound is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. medkoo.comnih.govcancer.gov The primary role of CDC7 kinase is to initiate DNA replication by phosphorylating key substrates. cancer.gov

A crucial pharmacodynamic marker for CDC7 inhibition is the phosphorylation status of the Minichromosome Maintenance Complex Component 2 (Mcm2). cancer.govresearchgate.net CDC7 directly phosphorylates Mcm2, an event that is necessary for the activation of the DNA helicase and the firing of replication origins. cancer.govresearchgate.net Inhibition of CDC7 by this compound leads to a measurable decrease in phosphorylated Mcm2 (pMcm2). cancer.govresearchgate.net Studies on PHA-767491, a synonym for this compound, have confirmed its ability to inhibit the phosphorylation of Mcm2 in cellular assays. researchgate.net

Additionally, this compound (as PHA-767491) is also known to be a dual inhibitor of Cyclin-dependent kinase 9 (CDK9). nih.govselleckchem.com Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Myeloid cell leukemia 1 (Mcl-1). nih.gov The reduction of Mcl-1 levels is another key pharmacodynamic marker that contributes to the compound's pro-apoptotic activity. nih.gov

BiomarkerEffect of this compoundAssociated TargetReference
Mcm2 PhosphorylationInhibited/DecreasedCDC7 cancer.govresearchgate.net
Mcl-1 LevelsDownregulated/DecreasedCDK9 nih.gov

Preclinical Combination Therapy Investigations

Synergistic Effects with Conventional Chemotherapeutics in Preclinical Models (e.g., Irinotecan, Docetaxel, Gemcitabine, 5-FU, Bortezomib)

The combination of targeted therapies with conventional chemotherapy is a common strategy to enhance anti-tumor efficacy and overcome resistance. nih.govgoogle.com Preclinical studies have shown that this compound (under its synonym PHA-767491) can act synergistically with certain chemotherapeutic agents. nih.gov

A notable synergistic anti-tumor effect was observed when this compound was combined with 5-fluorouracil (5-FU), a widely used antimetabolite. nih.gov This synergy is proposed to result from the dual inhibition of CDC7 and CDK9. The inhibition of CDC7 enhances the efficacy of 5-FU by inhibiting CHK1 phosphorylation, while the inhibition of CDK9 contributes by downregulating the anti-apoptotic protein Mcl-1. nih.gov

While the prompt listed several conventional chemotherapeutics, specific preclinical data demonstrating synergistic effects between this compound and Irinotecan, Docetaxel, Gemcitabine, or Bortezomib were not found in the reviewed literature. medkoo.com

Combination AgentObserved Effect with this compoundReference
5-fluorouracil (5-FU)Synergistic antitumor effect nih.gov
IrinotecanData not available in searched sources
DocetaxelData not available in searched sources
GemcitabineData not available in searched sources
BortezomibData not available in searched sources

Combinatorial Approaches with Other Kinase Inhibitors (e.g., CDK8 inhibitors) in Preclinical Settings

In preclinical evaluations, the therapeutic potential of this compound has been explored not only as a monotherapy but also in combination with other anticancer agents to enhance its efficacy. Research has indicated that this compound exhibits synergistic effects when combined with several approved drugs, including irinotecan, docetaxel, and the antimetabolites gemcitabine and 5-Fluorouracil (5-FU). nih.gov This suggests a broad potential for combination strategies in various cancer models. nih.govmedkoo.com

A particularly noteworthy combinatorial strategy involves the dual targeting of Cell Division Cycle 7 (CDC7) and Cyclin-Dependent Kinase 8 (CDK8). nih.gov Preclinical findings have identified CDK8 as a protein that assists CDC7 in the process of DNA replication. nih.gov While the pharmacological inhibition of CDK8 alone has a negligible impact on DNA replication, it has been found to significantly enhance the anti-proliferative activity of CDC7 inhibitors like this compound when used concurrently. nih.gov This combination is proposed to be more efficacious than CDC7 inhibitor monotherapy for treating both solid and hematological cancers. nih.gov The rationale for this enhanced effect is that the combined inhibition of both kinases creates a more robust blockade of cancer cell proliferation. nih.gov

The dual-action mechanism of this compound itself, which targets both CDC7 and Cyclin-Dependent Kinase 9 (CDK9), provides a basis for its combinatorial potential. oaepublish.compatsnap.com Inhibition of CDK9 is known to downregulate the transcription of key survival proteins, which can sensitize cancer cells to other therapeutic agents. epo.orgfrontiersin.org Preclinical studies have shown that combining a CDC7 inhibitor with other agents can lead to synergistic antitumor effects in models of hepatocellular carcinoma and other cancers. researchgate.net

The table below summarizes key preclinical findings on the combination of this compound and other CDC7 inhibitors with different therapeutic agents.

Table 1: Preclinical Combinatorial Approaches with CDC7 Inhibitors

Combination Agent Cancer Model Reported Outcome Citation
CDK8 Inhibitors General Cancer Models Greatly enforced anti-proliferative activity of the CDC7 inhibitor; improved efficacy. nih.gov
Irinotecan In vitro & in vivo models Synergistic effects observed. nih.gov
Docetaxel In vitro & in vivo models Synergistic effects observed. nih.gov
Gemcitabine In vitro & in vivo models Synergistic effects observed. nih.gov
5-Fluorouracil (5-FU) In vitro & in vivo models Synergistic effects observed. nih.govresearchgate.net

| Bortezomib | In vitro & in vivo models | Synergistic effects observed. | nih.gov |

Strategies for Enhancing Antitumor Activity and Overcoming Resistance in Preclinical Settings

A primary strategy for enhancing the antitumor activity of this compound and overcoming potential resistance mechanisms is rooted in its unique dual mechanism of action: the inhibition of both CDC7 and CDK9. nih.govnih.govpatsnap.com This dual inhibition provides a multi-pronged attack on cancer cell survival and proliferation.

Inhibition of CDC7 directly targets the initiation of DNA replication, a critical process for hyper-proliferative cancer cells. medkoo.com Unlike conventional chemotherapies that often target DNA elongation and trigger a DNA damage response, this compound's focus on the initiation step allows it to induce apoptosis without activating the Chk1-dependent DNA damage checkpoint. nih.govnih.govnih.gov This is a significant advantage as it may circumvent resistance pathways associated with DNA damage responses.

Furthermore, the simultaneous inhibition of CDK9 by this compound leads to the downregulation of the anti-apoptotic protein Myeloid-cell leukemia 1 (Mcl-1). nih.govnih.gov Mcl-1 is a crucial survival factor for many types of tumors and is frequently associated with resistance to various cancer treatments. nih.govfrontiersin.org By reducing Mcl-1 levels, this compound can lower the threshold for apoptosis, thereby enhancing its own cell-killing effects and potentially re-sensitizing resistant tumors to other therapies. frontiersin.orgnih.govaacrjournals.org In addition to Mcl-1, this compound has also been shown to reduce the expression of X-linked inhibitor of apoptosis protein (XIAP), further promoting an apoptotic response. nih.govaacrjournals.org

Preclinical studies have demonstrated that the antitumor activity of this compound is independent of the p53 tumor suppressor status, a common factor in drug resistance. nih.govnih.gov Moreover, this compound has shown efficacy in cell lines that have developed resistance to standard chemotherapeutic agents, including cisplatin, 5-FU, gemcitabine, and doxorubicin. nih.govnih.gov This inherent activity against chemoresistant models underscores its potential to treat refractory cancers.

The table below outlines the key preclinical strategies for enhancing the therapeutic impact of this compound.

Table 2: Preclinical Strategies to Enhance this compound Efficacy and Overcome Resistance

Strategy/Mechanism Description Preclinical Implication Citation
Dual CDC7/CDK9 Inhibition This compound acts as an inhibitor of both CDC7 and CDK9 kinases. Provides a two-pronged attack on DNA replication initiation and transcriptional regulation of survival genes. nih.govnih.govpatsnap.com
Downregulation of Mcl-1 and XIAP Inhibition of CDK9 leads to reduced expression of the anti-apoptotic proteins Mcl-1 and XIAP. Lowers the threshold for apoptosis, potentially overcoming a key mechanism of tumor resistance. nih.govnih.govnih.govaacrjournals.org
Bypassing DNA Damage Checkpoints Induces apoptosis by inhibiting DNA replication initiation without activating the Chk1-dependent checkpoint. Avoids certain resistance pathways that are triggered by conventional DNA-damaging agents. nih.govnih.govnih.gov
Activity in Chemoresistant Models Demonstrates efficacy in cancer cell lines resistant to conventional drugs like cisplatin, 5-FU, and gemcitabine. Potential for use in patients with tumors that have failed to respond to standard chemotherapy. nih.govnih.gov

| p53-Independent Activity | The compound's ability to induce apoptosis is not dependent on the functional status of the p53 tumor suppressor protein. | Broadens the applicability to a wider range of tumors, many of which have p53 mutations. | nih.govnih.gov |

Table 3: List of Mentioned Compounds

Compound Name
5-Fluorouracil (5-FU)
Bortezomib
Cisplatin
Docetaxel
Doxorubicin
Gemcitabine
Irinotecan
This compound

Nms 1116354 As a Research Tool and Future Academic Directions

Application as a Chemical Probe for CDC7 and CDK9 Biology in Research

NMS-1116354 serves as a potent, ATP-competitive dual inhibitor, making it an invaluable chemical probe for dissecting the intricate biological functions of CDC7 and CDK9. selleck.co.jp Its high affinity and specificity allow researchers to investigate the downstream effects of inhibiting these two crucial kinases. selleck.co.jp In a research context, it is used to study the signaling pathways regulated by CDC7 and CDK9. For instance, it has been demonstrated to impact signal transduction downstream of the T-cell receptor (TCR) by inhibiting Erk phosphorylation and degrading the p105 isoform of NF-κB, both critical for T-cell activation and homeostasis. researchgate.netmdpi.com

The compound's ability to selectively inhibit these kinases provides a clear advantage in cellular and molecular biology studies. It allows for the controlled modulation of CDC7 and CDK9 activity, enabling a detailed examination of their roles in various cellular processes. This specificity is crucial for attributing observed biological effects directly to the inhibition of these kinases, thereby advancing our understanding of their functions.

Interactive Table: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. Other Kinases
CDC710~20-fold vs. CDK1/2 & GSK3-β
CDK934~50-fold vs. MK2 & CDK5
~100-fold vs. PLK1 & CHK2

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Contribution to Fundamental Understanding of DNA Replication and Cell Cycle Regulation in Cancer Biology

This compound has significantly contributed to the fundamental understanding of DNA replication and cell cycle regulation, particularly in the context of cancer. aacrjournals.orgnih.gov CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex, such as MCM2. smolecule.commedkoo.comcancer.gov By inhibiting CDC7, this compound effectively blocks the initiation of DNA replication, leading to cell cycle arrest and, subsequently, apoptosis in cancer cells. aacrjournals.orgsmolecule.com

This mechanism of action, which targets the initiation rather than the elongation step of DNA synthesis, represents a strategic advantage. researchgate.net Many conventional anticancer drugs that target DNA elongation can trigger the S-phase checkpoint, allowing tumor cells to repair the damage and escape cell death. researchgate.net In contrast, by preventing the initiation of replication, this compound may circumvent this checkpoint activation. researchgate.net Furthermore, the compound induces p53-independent apoptosis during the S phase and reduces the expression of anti-apoptotic proteins like Mcl-1 and XIAP, further enhancing its cancer-killing potential. researchgate.netaacrjournals.org

Implications for Novel Therapeutic Strategies in Preclinical Disease Models Beyond Oncology

While the primary focus of this compound research has been in oncology, its mechanism of action suggests potential therapeutic applications in other disease areas, such as neurodegeneration and inflammation. patsnap.comnih.govmdpi.com The inhibition of CDK9, which is involved in transcriptional regulation, and the modulation of inflammatory pathways, present intriguing possibilities.

Evidence suggests that targeting inflammation could be a beneficial strategy for protein aggregation diseases that affect the nervous system. patsnap.com For example, a similar dual CDC7/CDK9 inhibitor, PHA-767491, has been shown to reduce TDP-43 phosphorylation and prevent neurodegeneration in certain animal models. patsnap.com This suggests that compounds like this compound, which also inhibit CDK9, could have neuroprotective effects. patsnap.commdpi.com The link between mitochondrial dysfunction, oxidative stress, and neuroinflammation is well-established, and targeting kinases involved in these processes could offer new therapeutic avenues. mdpi.com Preclinical models of neurodegenerative diseases, such as those for Parkinson's and motor neuron disease, provide a platform to investigate these potential applications. neurodegenerationresearch.euuq.edu.au

Exploration of Unanticipated Biological Activities and Off-Target Effects in Research Contexts

A thorough investigation of any chemical probe includes the exploration of its potential off-target effects and any unanticipated biological activities. While this compound is noted for its selectivity, understanding its broader interaction profile is crucial for interpreting research findings accurately. selleck.co.jp For instance, the dual inhibition of CDC7 and CDK9 itself can be considered a multi-target effect, leading to a unique mechanism of action that combines the inhibition of DNA replication initiation with the downregulation of pro-survival proteins. researchgate.net

Research into off-target effects is an ongoing process in drug development and chemical probe characterization. Techniques such as deep sequencing can be employed to assess off-target mutations at a genomic level. nih.gov While specific extensive off-target profiling for this compound is not detailed in the provided context, the general principle of assessing such effects is a standard and critical component of preclinical research. nih.gov

Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological impact of this compound, its study is increasingly integrated with multi-omics and systems biology approaches. nih.govnih.gov These methodologies allow for the simultaneous analysis of various biological layers, including the genome, transcriptome, proteome, and metabolome, providing a comprehensive picture of the cellular response to the compound. cmbio.io

By combining data from these different "omics" platforms, researchers can construct biological networks and models to understand the complex interplay of pathways affected by this compound. nbis.se This integrated approach can help in identifying biomarkers of response, understanding mechanisms of resistance, and discovering novel therapeutic combinations. cmbio.ionbis.se For instance, analyzing changes in gene expression (transcriptomics) alongside alterations in protein levels (proteomics) and metabolic profiles (metabolomics) following treatment with this compound can reveal the full spectrum of its cellular impact.

Development of this compound Derivatives for Enhanced Research Applications

The development of derivatives of this compound is a logical next step to enhance its utility as a research tool. By modifying the chemical structure of the parent compound, it is possible to create analogs with improved properties, such as increased potency, greater selectivity, or altered pharmacokinetic profiles. This process of lead optimization is a standard practice in drug discovery and chemical biology.

These new derivatives could be tailored for specific research questions. For example, a derivative with even higher selectivity for CDC7 over CDK9 (or vice versa) would allow for a more precise dissection of the individual roles of these kinases. Alternatively, derivatives could be developed with properties that make them more suitable for in vivo studies in different animal models. The synthesis of such compounds typically involves standard organic synthesis techniques, followed by rigorous purification and biological testing. smolecule.com

Q & A

Q. What experimental methodologies are recommended to validate the inhibitory activity of NMS-1116354 on CDC7 kinase in preclinical models?

To assess inhibitory activity, researchers should employ kinase-specific assays (e.g., ATP-competitive binding assays) using purified CDC7 kinase and measure phosphorylation levels of downstream targets like MCM2. Dose-response experiments should be conducted to determine IC50 values, with controls including known CDC7 inhibitors and kinase-negative cell lines. Ensure assay reproducibility by adhering to standardized protocols for reagent preparation, incubation times, and temperature conditions .

Q. How should researchers design in vitro studies to evaluate the antiproliferative effects of this compound across diverse cancer cell lines?

Use a panel of cancer cell lines with varying CDC7 expression levels. Optimize cell culture conditions (e.g., serum concentration, seeding density) and expose cells to this compound at multiple concentrations (e.g., 0.1–10 μM) over 72 hours. Measure proliferation via assays like MTT or BrdU incorporation, and validate results with apoptosis markers (e.g., caspase-3 activation). Include negative controls (e.g., non-targeted kinase inhibitors) and replicate experiments across independent batches to minimize batch effects .

Q. What pharmacokinetic (PK) parameters are critical to evaluate in early-stage studies of this compound?

Key PK parameters include bioavailability (via oral vs. intravenous administration), plasma half-life, maximum concentration (Cmax), and area under the curve (AUC). Use LC-MS/MS to quantify drug levels in plasma and tissues at multiple time points. For in vivo studies, ensure proper sample size calculations and statistical power to account for inter-individual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Contradictions may arise from differences in drug metabolism, tumor microenvironment factors, or off-target effects. Conduct comparative analyses using paired in vitro and in vivo models (e.g., patient-derived xenografts). Integrate transcriptomic or proteomic profiling to identify resistance mechanisms (e.g., compensatory kinase activation). Apply sensitivity analyses to isolate variables such as drug penetration or protein binding .

Q. What computational strategies enhance the prediction of this compound’s binding affinity and selectivity for CDC7 kinase?

Use molecular docking simulations (e.g., AutoDock Vina) with CDC7’s crystal structure to predict binding modes. Validate predictions with molecular dynamics simulations to assess stability. Cross-reference results with kinase profiling data to evaluate selectivity against structurally similar kinases (e.g., CDK2). Combine computational insights with experimental validation to refine structure-activity relationships .

Q. How should researchers design a longitudinal study to assess acquired resistance to this compound in solid tumors?

Establish baseline sensitivity in tumor models and expose them to sublethal this compound doses over 6–8 weeks. Monitor resistance via serial biopsies and single-cell RNA sequencing to identify clonal evolution patterns. Validate candidate resistance markers (e.g., upregulated efflux pumps) using CRISPR knockouts or pharmacological inhibitors. Ensure ethical compliance in animal studies by adhering to predefined endpoints .

Q. What statistical approaches are optimal for analyzing high-dimensional datasets from this compound combination therapy screens?

Apply multivariate regression models to account for synergistic or antagonistic interactions. Use dimensionality reduction techniques (e.g., PCA) to identify clusters of responsive cell lines. Validate findings with bootstrapping or permutation tests to control for false discovery rates. Transparently report effect sizes and confidence intervals to support reproducibility .

Methodological Best Practices

  • Data Reprodubility : Document experimental protocols in detail, including reagent lot numbers, instrument calibration records, and raw data storage practices .
  • Ethical Compliance : For studies involving human-derived samples, outline participant selection criteria, informed consent processes, and data anonymization methods .
  • Contradiction Analysis : Triangulate conflicting results using orthogonal assays (e.g., Western blot vs. flow cytometry) and meta-analytical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.